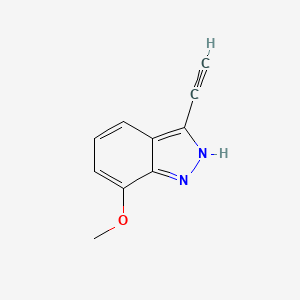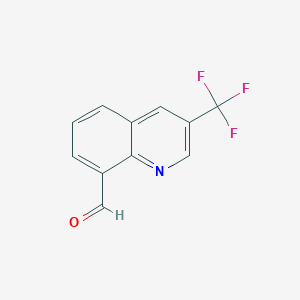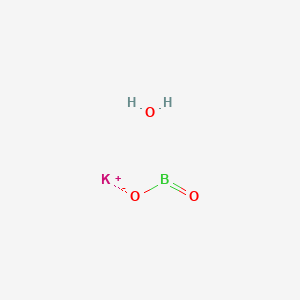![molecular formula C29H24O4 B12957550 2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) is a chemical compound with the molecular formula C29H24O4. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ethan-1-ol groups attached to the spirobi[fluorene] core. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) typically involves the reaction of 9,9’-spirobi[fluorene] with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ether linkage between the fluorene and ethan-1-ol groups. The reaction mixture is heated to a temperature of around 100-150°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethan-1-ol groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. For example, its fluorescent properties enable it to act as a probe for detecting specific biomolecules in cells.
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobi[fluorene]: The parent compound without the ethan-1-ol groups.
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(propane-1-ol): A similar compound with propane-1-ol groups instead of ethan-1-ol.
Uniqueness
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C29H24O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[[2'-(2-hydroxyethoxy)-9,9'-spirobi[fluorene]-2-yl]oxy]ethanol |
InChI |
InChI=1S/C29H24O4/c30-13-15-32-19-9-11-23-21-5-1-3-7-25(21)29(27(23)17-19)26-8-4-2-6-22(26)24-12-10-20(18-28(24)29)33-16-14-31/h1-12,17-18,30-31H,13-16H2 |
InChI Key |
JKXSPYGEGDCPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)OCCO)C=C(C=C3)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


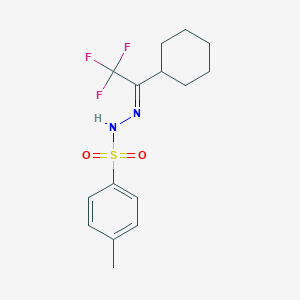
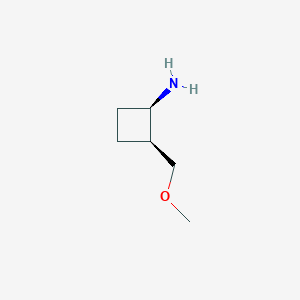

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)
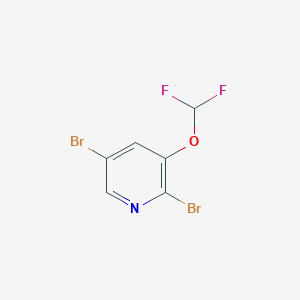
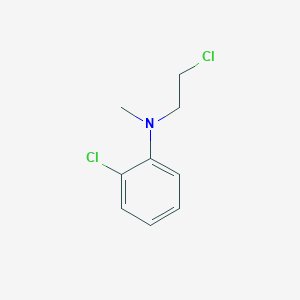
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)
